N-(2,5-dimethoxyphenyl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazinyl group, and a thiadiazolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C16H15N5O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-23-10-3-4-13(24-2)11(7-10)19-14(22)9-25-16-21-20-15(26-16)12-8-17-5-6-18-12/h3-8H,9H2,1-2H3,(H,19,22) |
InChI Key |
KWCWMBRZCABQFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrazinyl Group: This step often involves the use of pyrazine derivatives, which can be coupled with the thiadiazole ring through nucleophilic substitution reactions.
Attachment of the Dimethoxyphenyl Group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects involves interaction with various molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-THIAZOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Uniqueness
N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
